molecular formula C17H14O3 B2620630 2-[(1E)-3-(4-METHYLPHENYL)-3-OXOPROP-1-EN-1-YL]BENZOIC ACID CAS No. 852538-32-0

2-[(1E)-3-(4-METHYLPHENYL)-3-OXOPROP-1-EN-1-YL]BENZOIC ACID

Cat. No.: B2620630
CAS No.: 852538-32-0
M. Wt: 266.296
InChI Key: FGINXCUZNGFVPS-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1E)-3-(4-METHYLPHENYL)-3-OXOPROP-1-EN-1-YL]BENZOIC ACID is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Mechanism of Action

The mechanism of action for similar compounds has been investigated. For example, the reaction of the Grignard reagent with excess dry ice (solid CO2) followed by a dilute aqueous acid “work-up” was used to create the desired organic compound, the carboxylic acid .

Safety and Hazards

Benzoic acid, a compound with similar structure, is found both naturally, in foods such as berries and milk products, and as an added preservative in processed foods. Low exposure is not toxic, but high exposures can be poisonous .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1E)-3-(4-METHYLPHENYL)-3-OXOPROP-1-EN-1-YL]BENZOIC ACID typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methylbenzaldehyde and benzoic acid in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products Formed:

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of saturated alcohols or alkanes.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-[(1E)-3-(4-METHYLPHENYL)-3-OXOPROP-1-EN-1-YL]BENZOIC ACID has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases, including cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

    Chalcone: The parent compound with a similar α,β-unsaturated carbonyl system.

    Flavonoids: A class of compounds with similar structural features and biological activities.

    Cinnamic Acid Derivatives: Compounds with a similar α,β-unsaturated carbonyl system but different substituents on the phenyl rings.

Uniqueness: 2-[(1E)-3-(4-METHYLPHENYL)-3-OXOPROP-1-EN-1-YL]BENZOIC ACID is unique due to its specific substitution pattern on the phenyl rings, which can influence its chemical reactivity and biological activity. The presence of the 4-methylphenyl group and the benzoic acid moiety provides distinct properties that differentiate it from other similar compounds.

Properties

IUPAC Name

2-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O3/c1-12-6-8-14(9-7-12)16(18)11-10-13-4-2-3-5-15(13)17(19)20/h2-11H,1H3,(H,19,20)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGINXCUZNGFVPS-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.